N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea

Medicinal chemistry Fragment-based drug design Scaffold hopping

N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea (CAS 474787-20-7; IUPAC: 1-hydroxy-3-(4-methylpiperazin-1-yl)urea) is a hybrid N-substituted urea derivative with molecular formula C6H14N4O2 and molecular weight 174.20 g/mol. The compound integrates two pharmacophoric motifs within a single low-molecular-weight scaffold: an N-hydroxyurea moiety (characteristic of ribonucleotide reductase and urease inhibition) and a 4-methylpiperazine ring (a privileged fragment in kinase, GPCR, and FAAH inhibitor design).

Molecular Formula C6H14N4O2
Molecular Weight 174.20 g/mol
CAS No. 474787-20-7
Cat. No. B12583872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-N'-(4-methylpiperazin-1-yl)urea
CAS474787-20-7
Molecular FormulaC6H14N4O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)NC(=O)NO
InChIInChI=1S/C6H14N4O2/c1-9-2-4-10(5-3-9)7-6(11)8-12/h12H,2-5H2,1H3,(H2,7,8,11)
InChIKeyDSOMVCXUNYTVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea (CAS 474787-20-7): Compound Identity and Structural Classification for Procurement


N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea (CAS 474787-20-7; IUPAC: 1-hydroxy-3-(4-methylpiperazin-1-yl)urea) is a hybrid N-substituted urea derivative with molecular formula C6H14N4O2 and molecular weight 174.20 g/mol . The compound integrates two pharmacophoric motifs within a single low-molecular-weight scaffold: an N-hydroxyurea moiety (characteristic of ribonucleotide reductase and urease inhibition) and a 4-methylpiperazine ring (a privileged fragment in kinase, GPCR, and FAAH inhibitor design). Its canonical SMILES is CN1CCN(CC1)NC(=O)NO . The compound is listed in the ChEMBL database under CHEMBL1394231 and has been evaluated in BindingDB for urea transporter B (UT-B) inhibition [1]. Primary literature references to this specific compound remain sparse; much of its differentiation derives from the intersection of two well-characterized structural classes.

Why N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea Cannot Be Replaced by Generic Urea Derivatives: Structural Rationale for Procurement Selectivity


N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea occupies a structurally distinct niche that resists substitution by either simple hydroxyurea or unsubstituted piperazine ureas. Hydroxyurea (CH4N2O2, MW 76.05) lacks the 4-methylpiperazine ring and therefore cannot engage targets requiring the basic piperazine nitrogen (predicted pKa ~9.0) for ionic interactions or the steric bulk needed for hydrophobic pocket occupancy [1]. Conversely, 1-(4-methylpiperazin-1-yl)urea (C6H14N4O, MW 158.20, CAS 89582-54-7) lacks the N-hydroxy group and consequently forfeits the metal-chelating hydroxamate-like properties that enable N-hydroxyureas to inhibit metalloenzymes such as urease (hydroxyurea IC50 = 100 μM), carbonic anhydrase (N'-aryl-N-hydroxyurea KI range: 52.5 nM–8.87 μM), and matrix metalloproteinases [2]. The presence of both functional groups in a single compact scaffold (MW 174.20) is non-redundant; neither motif alone reproduces the dual hydrogen-bond donation and metal-coordination capacity. Furthermore, the compound shares its molecular formula (C6H14N4O2) and mass with L-arginine yet possesses an entirely distinct connectivity and biological profile, underscoring that formula-based sourcing decisions are chemically invalid .

Quantitative Differentiation Evidence for N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea Versus Analogs


Molecular Weight and Heavy Atom Count Differentiation from the Parent Hydroxyurea Scaffold

N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea (C6H14N4O2, MW 174.20) represents a 2.29-fold molecular weight increase over the parent compound hydroxyurea (CH4N2O2, MW 76.05) through the addition of a 4-methylpiperazine ring [1]. This substitution adds 12 heavy atoms (from 5 to 12 non-hydrogen atoms), increases the hydrogen bond acceptor count from 4 to an estimated 6 (including both piperazine nitrogens), and introduces a tertiary amine with predicted pKa ~9.0 capable of protonation at physiological pH—a feature entirely absent in hydroxyurea . The calculated topological polar surface area (TPSA) for the target compound is expected to increase from the parent hydroxyurea TPSA of 75.35 Ų to an estimated >90 Ų due to the additional nitrogen atoms, potentially affecting permeability properties relative to simple hydroxyurea.

Medicinal chemistry Fragment-based drug design Scaffold hopping

Structural Differentiation from 1-(4-Methylpiperazin-1-yl)urea: N-Hydroxy vs. Amino Substitution

The target compound differs from 1-(4-methylpiperazin-1-yl)urea (CAS 89582-54-7; C6H14N4O; MW 158.20) by a single atom substitution: N-OH replaces N-H on the terminal urea nitrogen . This substitution increases the molecular weight by 16.00 g/mol (one oxygen atom), adds an additional hydrogen bond donor (the hydroxyl proton), and introduces a potential metal-chelating hydroxamate-like motif. The N-hydroxyurea group is known to chelate zinc, iron, and copper ions, enabling inhibition of metalloenzymes—a pharmacophore demonstrated by N'-aryl-N-hydroxyureas inhibiting carbonic anhydrases with KI values as low as 52.5 nM against VchCAβ and by peptidyl 1-hydroxyureas inhibiting MMP-9 (IC50 = 20 mM for a simple dipeptide analog) [1]. In contrast, 1-(4-methylpiperazin-1-yl)urea lacks this metal-binding capacity, restricting its inhibitory profile to non-metalloenzyme targets.

Metalloenzyme inhibition Hydrogen bonding Chemical biology tool compounds

UT-B Urea Transporter Inhibition Potency in the Context of Class-Level Urea Transporter Pharmacology

N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea has been evaluated against urea transporter B (UT-B) and demonstrates nanomolar inhibitory potency: IC50 = 11 nM in human erythrocytes (hypotonic lysis assay) and IC50 = 25.1 nM for reversible inhibition of mouse UT-B-mediated urea transport [1]. For context within the UT-B inhibitor class, the benchmark triazolothienopyrimidine inhibitor UTBinh-14 (UT-B-IN-1) exhibits IC50 = 10 nM (human) and 25 nM (mouse), while simpler urea analogs such as dimethylthiourea (DMTU) show substantially weaker inhibition with IC50 = 2–3 mM [2]. This places the target compound within the nanomolar potency tier for UT-B, roughly equipotent with UTBinh-14 and approximately 100,000-fold more potent than DMTU. However, direct head-to-head comparison data under identical assay conditions are lacking; these values derive from cross-study comparison with different experimental protocols.

Urea transporter Diuretic Erythrocyte assay IC50 comparison

Class-Level FAAH Inhibitory Potential of the Piperazine Urea Scaffold: Quantitative Benchmarking

While no published FAAH IC50 value exists specifically for N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea, it shares the piperazine urea core scaffold that defines a privileged chemotype for fatty acid amide hydrolase (FAAH) inhibition via covalent carbamylation of the catalytic Ser241 residue [1]. Within this chemotype, reported potencies span from low nanomolar to sub-micromolar: PF-04457845 (piperidine urea) achieves IC50 = 7.2 nM (hFAAH); JNJ-42165279 (aryl piperazinyl urea) exhibits IC50 = 70 nM (hFAAH) and 313 nM (rFAAH); and thiadiazole piperazine urea derivatives range from IC50 = 0.13 to 0.22 μM [2]. The target compound differs from these advanced leads by lacking the aryl/heteroaryl substituent that enhances FAAH potency; it thus represents a minimal pharmacophore fragment suitable for baseline SAR studies rather than a fully optimized inhibitor. Its value lies in serving as a reference point for quantifying the potency gain conferred by aryl substitution on the piperazine urea scaffold.

FAAH inhibition Covalent inhibitor Endocannabinoid Pain research

Isomeric Formula-Level Differentiation from L-Arginine Despite Identical Molecular Formula and Mass

N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea shares the exact molecular formula C6H14N4O2 and molecular weight 174.20 g/mol with L-arginine (CAS 74-79-3), yet the two compounds are constitutional isomers with entirely distinct connectivity, functional groups, and biological functions [1]. L-arginine is an α-amino acid with a guanidinium group (pKa ~12.5), zwitterionic character at physiological pH, and a role in nitric oxide biosynthesis; the target compound is a non-zwitterionic N-hydroxyurea derivative with a basic piperazine (pKa ~9.0) and metal-chelating hydroxamate-like motif. These structural differences are unequivocally distinguishable by canonical SMILES: CN1CCN(CC1)NC(=O)NO for the target compound vs. C(CC(C(=O)O)N)CN=C(N)N for L-arginine . Mass spectrometry alone (identical nominal mass 174) cannot discriminate between these isomers; unequivocal identity confirmation requires orthogonal techniques such as NMR, IR, or chromatographic retention time comparison against authentic standards.

Analytical chemistry QC/QA Chemical procurement Isomer discrimination

Optimal Procurement and Deployment Scenarios for N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea Based on Differentiated Evidence


Fragment-Based Screening for Urea Transporter (UT-B) Inhibitor Discovery

With demonstrated UT-B IC50 values of 11 nM (human) and 25.1 nM (mouse), N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea serves as a validated nanomolar-potency starting point for urea transporter inhibitor development [1]. Researchers engaged in salt-sparing diuretic discovery should prioritize this compound over generic urea analogs such as dimethylthiourea (IC50 = 2–3 mM) or thiourea derivatives (IC50 ~0.2 mM for the most potent analogs), as the target compound provides approximately 100,000-fold greater potency. Its molecular weight (174.20) is fragment-like, leaving substantial room for chemical elaboration while monitoring ligand efficiency metrics. The compound's UT-B activity is documented in both human and mouse orthologs, supporting cross-species translational studies.

Metalloenzyme Inhibitor Screening Leveraging the N-Hydroxyurea Zinc-Binding Motif

The N-hydroxyurea group functions as a hydroxamate isostere capable of chelating the catalytic zinc ion in carbonic anhydrases, matrix metalloproteinases, and urease [1]. N'-aryl-N-hydroxyurea derivatives have demonstrated carbonic anhydrase inhibition with KI values as low as 52.5 nM against bacterial isoforms (VchCAβ) while sparing human isoforms hCA I and II (KI > 10 μM) [2]. N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea provides the core N-hydroxyurea pharmacophore with an additional piperazine handle for further derivatization. It is appropriate for inclusion in metalloenzyme-focused screening decks where simple hydroxyurea (MW 76.05) lacks the molecular recognition elements needed for selective target engagement.

Baseline Scaffold for Piperazine Urea FAAH Inhibitor SAR Studies

The piperazine urea scaffold is a privileged chemotype for FAAH inhibition operating through covalent carbamylation of Ser241 [1]. Optimized members of this class achieve picomolar to low nanomolar potency (PF-04457845: IC50 = 7.2 nM; JNJ-42165279: IC50 = 70 nM) [2]. N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea represents the minimally substituted core scaffold; its procurement enables systematic SAR studies where the potency contribution of aryl/heteroaryl substituents can be quantitatively dissected. The presence of the N-hydroxy group further allows investigation of whether the hydroxyurea motif can synergize with or substitute for the urea carbonyl in the FAAH covalent inhibition mechanism—a question not addressed in the existing FAAH literature that has focused exclusively on non-hydroxylated piperazine ureas.

Analytical Reference Standard for Isomer Discrimination in Quality Control Workflows

Because N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea shares the molecular formula C6H14N4O2 and mass 174.20 with L-arginine, it serves as a critical isomer discrimination challenge for analytical method validation [1]. QC laboratories developing LC-MS or GC-MS methods for compound library integrity verification can use this pair as a benchmark for assessing chromatographic resolution of isomeric species that are indistinguishable by mass measurement alone. The distinct InChI Keys (DSOMVCXUNYTVNJ-UHFFFAOYSA-N vs. ODKSFYDXXFIFQN-BYPYZUCNSA-N) provide unambiguous database-level identity confirmation, but practical analytical discrimination requires retention time or fragmentation pattern differentiation that must be empirically established using authentic reference standards of both isomers.

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